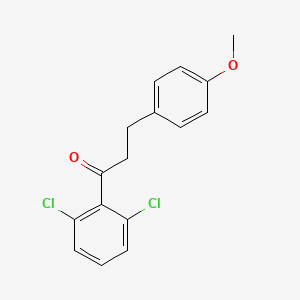

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEXAXUCYZKCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644300 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-75-4 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, also known by its CAS number 898793-75-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : C₁₆H₁₄Cl₂O₂

- Molecular Weight : 309.19 g/mol

- CAS Number : 898793-75-4

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 5a | Escherichia coli | 0.50 | 0.75 |

| 10 | Pseudomonas aeruginosa | 0.30 | 0.40 |

The compound 7b was identified as particularly potent against Staphylococcus aureus, demonstrating both bactericidal and bacteriostatic effects as indicated by the MBC values .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptotic cells, suggesting its potential as an anticancer agent.

- Experimental Setup :

- Cell Line : MCF-7 (human breast cancer)

- Treatment Duration : 24 hours

- Concentration Range : 10 µM to 50 µM

The flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells at higher concentrations, with a notable increase in caspase-3 activity, an essential marker for apoptosis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.

- Disruption of Cell Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell death.

- Induction of Oxidative Stress : This mechanism is often associated with its anticancer properties, leading to increased reactive oxygen species (ROS) within cancer cells.

Scientific Research Applications

The compound features a dichlorophenyl group and a methoxyphenyl group, contributing to its lipophilicity and potential interactions with biological targets. Its structure allows for various modifications that can enhance its pharmacological properties.

Medicinal Chemistry

DCPM has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The presence of the methoxy group is believed to enhance the compound's activity by improving its binding affinity to COX enzymes.

Anticancer Research

Recent studies have explored the anticancer properties of DCPM. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, DCPM has been shown to inhibit the proliferation of breast cancer cells in vitro, suggesting a potential role in cancer therapy.

Neuropharmacology

DCPM's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Preliminary research suggests that it may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The compound's interaction with neurotransmitter systems is an area of ongoing investigation.

Toxicological Studies

Understanding the safety profile of DCPM is crucial for its development as a therapeutic agent. Toxicological assessments have indicated that while DCPM exhibits promising biological activities, it also requires thorough evaluation to establish safe dosage levels and identify any adverse effects.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of DCPM analogs on COX-1 and COX-2 enzymes. The results demonstrated that certain derivatives exhibited significant inhibition compared to standard anti-inflammatory drugs, highlighting DCPM's potential as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of DCPM on various cancer cell lines. The findings revealed that DCPM induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and decreased viability in cancerous cells.

Case Study 3: Neuroprotective Effects

Research conducted at a leading university explored DCPM's neuroprotective properties against oxidative stress-induced neuronal damage. The study found that DCPM significantly reduced markers of oxidative stress and improved cell survival rates in neuronal cultures exposed to harmful agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups, aromatic ring substitution patterns, and the presence of double bonds (enones vs. propanones). These variations significantly impact physicochemical and biological properties:

Key Observations :

- Enone vs. Propanone: The α,β-unsaturated enone analogs exhibit enhanced conjugation, leading to lower HOMO-LUMO gaps (~4.1 eV) and higher chemical reactivity compared to saturated propanones .

- Substituent Effects: Methoxy vs. Chlorine vs. Fluorine: Fluorine’s smaller atomic radius and lower electronegativity reduce steric strain but may diminish antimicrobial potency compared to chlorine .

Electronic and Reactivity Profiles

- Propanones are expected to have wider gaps due to reduced conjugation.

- Hyperpolarizability (β): The (E)-enone isomer demonstrates a high β value (1,260 × 10⁻³⁰ esu) due to unidirectional donor (methoxy)-acceptor (carbonyl) interactions, outperforming isomers with bidirectional charge transfer .

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. For 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, this approach would involve the acylation of 1,3-dichlorobenzene with a 3-(4-methoxyphenyl)propanoyl chloride intermediate. However, the electron-withdrawing nature of the dichlorophenyl group may necessitate harsh reaction conditions or Lewis acid catalysts such as AlCl₃ or FeCl₃. A modified protocol from the synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one (a structural analog) employed column chromatography (hexane/ethyl acetate gradient) for purification, yielding a colorless solid with a melting point of 97–98°C.

Key Considerations :

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between 2,6-dichloroacetophenone and 4-methoxybenzaldehyde offers a viable pathway. This base-catalyzed condensation typically employs NaOH or KOH in ethanol, followed by acid workup to isolate the α,β-unsaturated ketone intermediate. Subsequent hydrogenation (e.g., using H₂/Pd-C) would yield the saturated propanone. A related synthesis of 1-(4-bromophenyl)-3-phenylpropan-1-one achieved a 93% yield after purification via silica gel chromatography.

Representative Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 88–94% (analogous compounds) | |

| Purification | 4% ethyl acetate in hexane | |

| Melting Point | 97–98°C (for bromophenyl analog) |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could assemble the dichlorophenyl and methoxyphenyl moieties. For instance, a 3-(4-methoxyphenyl)propanoyl chloride could couple with 2,6-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis. While no direct examples exist for this compound, similar methodologies have been applied to synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one using rhodium complexes and chiral ligands.

Mechanistic Insight :

- Oxidative addition : Pd(0) intermediates facilitate bond formation between acyl chlorides and aryl boronic acids.

- Steric effects : The 2,6-dichloro substitution may necessitate bulky ligands (e.g., SPhos) to prevent ortho-metalation side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) are preferred for Friedel-Crafts and Claisen-Schmidt reactions due to their ability to stabilize ionic intermediates. For example, the synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one utilized toluene for azeotropic water removal during imine formation, achieving 94% yield after refluxing.

Catalytic Systems

- Enzymatic resolution : Lipase B has been employed to resolve enantiomers in related amines, though this method is less practical for large-scale ketone synthesis.

- Chiral auxiliaries : (S)-quinap-rhodium complexes enabled asymmetric hydroboration in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, suggesting potential for enantioselective propanone synthesis.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (300 MHz, CDCl₃) :

- Aromatic protons: δ 7.86–7.79 (2H, m, dichlorophenyl), 7.36–7.18 (5H, m, methoxyphenyl).

- Aliphatic protons: δ 3.28 (2H, t, J = 7.7 Hz, CH₂), 3.07 (2H, t, J = 7.6 Hz, CH₂).

13C NMR (75 MHz, CDCl₃) :

IR (KBr) :

- Strong absorbance at 1656 cm⁻¹ (C=O stretch).

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for preparing 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation reaction, reacting substituted acetophenones with appropriate aldehydes under acidic or basic conditions. For characterization, employ:

- Spectroscopy : IR to confirm carbonyl (C=O) and aromatic C–Cl/O–CH₃ stretches; ¹H NMR to verify substituent positions and E/Z configuration .

- Mass Spectrometry : HR-MS to validate molecular ion peaks and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction to resolve the three-dimensional structure and confirm bond lengths/angles (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

Q. How can experimental and computational methods validate the molecular geometry of this compound?

- Methodological Answer :

- Experimental : Single-crystal XRD provides precise bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings. Compare with density functional theory (DFT)-optimized geometries .

- Computational : Use DFT (B3LYP/6-311++G(d,p)) to calculate bond parameters and UV-Vis spectra. Match theoretical λmax values (e.g., ~340 nm) with experimental electronic absorption data .

Advanced Research Questions

Q. How do substituent modifications (e.g., Cl, OCH₃) influence the compound’s antimicrobial efficacy?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Replace Cl with F or adjust methoxy positioning to assess changes in microbial inhibition (e.g., against B. subtilis or E. coli). Use agar diffusion assays and minimum inhibitory concentration (MIC) measurements .

- Electronic Effects : Analyze Hammett constants (σ) of substituents to correlate electron-withdrawing/donating properties with bioactivity trends .

Q. What computational strategies resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

- DFT Refinement : Incorporate solvent effects (PCM model) and vibrational corrections in UV-Vis calculations. Adjust basis sets (e.g., 6-31G(d) vs. 6-311++G(d,p)) to minimize deviations in λmax predictions .

- Vibrational Analysis : Compare experimental IR peaks with scaled DFT frequencies; apply scaling factors (0.96–0.98) to correct anharmonicity errors .

Q. How does crystal packing affect the compound’s physicochemical properties?

- Methodological Answer :

- XRD Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) using software like Mercury. Correlate packing motifs (e.g., layered structures along the c-axis) with thermal stability or solubility .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···Cl vs. H···O interactions) to explain mechanical properties or polymorphism risks .

Q. What strategies validate the E-configuration of the α,β-unsaturated ketone moiety?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.